Cardenolide B-1

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZPCWNXFYPMNP-QMBFAAFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Cardenolide B-1 from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Cardenolide B-1, a cardenolide monoglycoside found in Nerium oleander. Due to the limited availability of specific quantitative and bioactivity data for this compound, this document also incorporates data and established protocols for other major cardenolides from Nerium oleander, such as oleandrin, to provide a complete procedural and mechanistic context.

Introduction to Cardenolides in Nerium oleander

Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a rich source of a diverse array of secondary metabolites, most notably cardenolide glycosides.[1][[“]][3] These C23 steroids are characterized by a five-membered lactone ring at the C17 position of a steroid nucleus and are often glycosylated at the C3 position.[4] Cardenolides from N. oleander, such as the well-studied oleandrin, are known for their potent biological activities, including cardiotonic and cytotoxic effects.[1][5] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[6][[“]][8] This inhibition leads to a cascade of downstream effects, making these compounds interesting candidates for drug development, particularly in oncology.[1][[“]][9]

This compound is one of the numerous cardenolides that have been isolated from this plant. Its discovery has contributed to the understanding of the chemical diversity within N. oleander.

Discovery and Structural Elucidation of this compound

This compound was first isolated from the methanolic extract of the stems and twigs of Nerium oleander.[10] Its structure was established through spectroscopic methods.[10]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₈ | [4][11] |

| Molecular Weight | 532.7 g/mol | [4][11] |

| CAS Number | 1318158-89-2 | [4][12] |

Structural Features

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Nerium oleander. These protocols are based on established methods for cardenolide isolation from this plant species.

Plant Material Collection and Preparation

Fresh stems and twigs of Nerium oleander are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Cardenolides

The powdered plant material is subjected to extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude methanolic extract is subjected to a series of chromatographic separations to isolate this compound. A typical workflow is as follows:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cardenolides are typically found in the more polar fractions.

-

Column Chromatography: The ethyl acetate fraction, enriched with cardenolides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known cardenolides are pooled and further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. Elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

The following diagram illustrates the general workflow for the isolation of this compound.

References

- 1. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. japsonline.com [japsonline.com]

- 4. This compound (1318158-89-2) for sale [vulcanchem.com]

- 5. Clinical and pathological features of Nerium oleander extract toxicosis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleandrin - Wikipedia [en.wikipedia.org]

- 7. consensus.app [consensus.app]

- 8. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

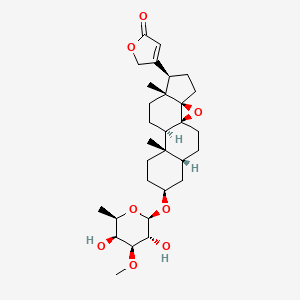

Cardenolide B-1 chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cardenolide B-1

Introduction

This compound is a naturally occurring cardenolide glycoside, a class of steroids known for their potent biological activities, particularly their ability to inhibit the Na+/K+-ATPase enzyme.[1][2] This property has made cardenolides a subject of significant interest in medicine, historically for treating heart conditions and more recently for their potential as anticancer and antiviral agents.[2][3][4] this compound has been isolated from sources such as Nerium oleander.[5] This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS registry number 1318158-89-2.[6] It belongs to the broader family of cardenolide glycosides, which are steroid derivatives featuring a sugar moiety attached to a steroid aglycone.[6]

| Property | Value | Source |

| CAS Number | 1318158-89-2 | [6] |

| Molecular Formula | C₃₀H₄₄O₈ | [6][7] |

| Molecular Weight | 532.7 g/mol | [6][7] |

| PubChem CID | 46872929 | [6][7] |

Chemical Structure and Stereochemistry

The molecular structure of this compound is complex, comprising two main components: a steroid aglycone and a sugar moiety.[6]

The Aglycone Core

The aglycone portion consists of a C23 steroid nucleus with methyl groups at the C-10 and C-13 positions.[1][6][8] A defining feature of all cardenolides is the five-membered unsaturated lactone ring (a butenolide) attached at the C-17 position of the steroid core.[1][6] A distinctive structural characteristic of this compound is the presence of an 8,14-epoxy bridge, which significantly influences its three-dimensional conformation and, consequently, its biological activity.[6]

The Glycoside Moiety

Attached to the steroid core via a glycosidic bond at the C-3 position is a 6-deoxy-3-O-methyl-β-D-galactopyranosyl group.[6] The presence and nature of this sugar component are crucial for the molecule's solubility and interaction with biological targets.[9]

Stereochemistry

This compound possesses multiple stereogenic centers, leading to a specific and complex three-dimensional arrangement. The systematic IUPAC name is 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecan-6-yl]-2H-furan-5-one.[7] The alternative nomenclature, (3β,5β)-3-[(6-deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide, highlights two critical stereochemical features[6]:

-

3β configuration : The glycosidic bond at the C-3 position is in the beta orientation, meaning it projects above the plane of the steroid ring system.

-

5β configuration : This indicates a cis-fusion between the A and B rings of the steroid nucleus, a common feature in many bioactive cardenolides.[10]

The stereochemistry of the sugar moiety is also defined, being a β-D-galactopyranosyl derivative.[6]

Caption: Structural components of this compound.

Experimental Protocols for Characterization

The structural elucidation of cardenolides like this compound relies on a combination of isolation techniques and spectroscopic analysis.

Isolation and Purification

A general protocol for isolating cardenolides from plant material is as follows:

-

Extraction : Dried and ground plant material (e.g., leaves, seeds) is exhaustively extracted with solvents like methanol or a water-methanol mixture.[10]

-

Preliminary Analysis : The crude extract is analyzed using techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to identify potential cardenolide-containing fractions.[10] Characteristic features include neutral loss of sugar moieties and high-intensity fragments corresponding to the steroid aglycone.[10]

-

Fractionation : The crude extract undergoes further purification, often using column chromatography (e.g., silica gel) or preparative HPLC to isolate individual compounds.[9]

Caption: General workflow for cardenolide isolation.

Structure Elucidation

The precise structure and stereochemistry are determined using a suite of spectroscopic methods:

-

Mass Spectrometry (MS) : Provides the molecular weight and formula of the compound. Fragmentation patterns can help identify the aglycone and sugar components.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for detailed structural analysis.

-

¹H NMR : Identifies the number and types of protons, with characteristic signals for the butenolide ring and anomeric protons of the sugar.[12]

-

¹³C NMR : Determines the number of carbon atoms and their chemical environment.[7][12]

-

2D NMR (COSY, HMBC, ROESY) : These experiments establish connectivity between protons (COSY), long-range correlations between protons and carbons (HMBC), and through-space proximity of atoms (ROESY), which is crucial for confirming the stereochemistry and the conformation of the ring systems.[9][13]

-

Biological Activity and Signaling Pathways

Cardenolides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an essential enzyme for maintaining cellular ion gradients.[1][14] However, recent studies have revealed other potential targets and pathways.[3]

Inhibition of Na+/K+-ATPase and Anticancer Effects

The inhibition of Na+/K+-ATPase by cardenolides disrupts the sodium and potassium ion balance across the cell membrane. This disruption can trigger downstream signaling cascades that lead to apoptosis (programmed cell death) in cancer cells, making cardenolides promising candidates for oncology drug development.[4][15]

Caption: Na+/K+-ATPase inhibition pathway.

Na+/K+-ATPase Independent Antiviral Activity

Research has shown that some cardenolides can suppress the replication of coronaviruses.[3] This effect is mediated by the downregulation of Janus kinase 1 (JAK1) protein levels. The process involves the activation of Ndfip1/2 and the E3 ubiquitin ligase NEDD4, which leads to the proteasomal degradation of JAK1, thereby disrupting viral replication signaling.[3]

Caption: JAK1 downregulation pathway by cardenolides.

Conclusion

This compound is a structurally intricate natural product with significant biological potential. Its well-defined stereochemistry, including the 3β-glycosidic linkage, 5β-ring fusion, and the 8,14-epoxy bridge, is fundamental to its activity. The detailed characterization through advanced spectroscopic techniques provides a solid foundation for further research into its mechanism of action and potential therapeutic applications, particularly in the fields of oncology and virology. The methodologies outlined in this guide serve as a reference for the continued exploration of this compound and other related natural products.

References

- 1. Cardenolide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1318158-89-2 [chemicalbook.com]

- 6. This compound (1318158-89-2) for sale [vulcanchem.com]

- 7. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cardenolide | C23H34O2 | CID 53957771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 15. This compound [myskinrecipes.com]

Cardenolide B-1: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a novel cardenolide monoglycoside that has been identified and isolated from the plant species Nerium oleander. Cardenolides, a class of steroids, are known for their potent bioactivity, most notably their inhibitory effects on the Na+/K+-ATPase pump, which has led to their historical use in treating cardiac conditions. The discovery of new cardenolides like B-1 opens avenues for research into their unique pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, isolation, and analytical methodologies related to this compound, along with a proposed biosynthetic pathway.

Natural Sources and Abundance

The primary known natural source of this compound is the evergreen shrub Nerium oleander, a member of the Apocynaceae family. Specifically, this compound has been isolated from the stems and twigs of the plant[1].

While the presence of this compound in Nerium oleander is established, comprehensive quantitative data on its abundance in different plant tissues (leaves, stems, roots, flowers) is not extensively available in current scientific literature. The concentration of cardenolides in plants can vary significantly based on factors such as the specific cultivar, geographical location, season, and developmental stage of the plant.

Table 1: Natural Source of this compound

| Compound | Plant Species | Family | Plant Part(s) |

| This compound | Nerium oleander | Apocynaceae | Stems and Twigs[1] |

Table 2: Quantitative Abundance of Cardenolides in Nerium oleander (General)

Note: Specific quantitative data for this compound is not available. This table presents general cardenolide content in Nerium oleander to provide context.

| Plant Part | Total Cardenolide Content (µg/g dry weight) | Method | Reference |

| Leaves | 345.013 ± 6 | Spectrophotometry (Baljet's reagent) | [2] |

| Flowers | Not specified | ||

| Stems | Not specified | ||

| Roots | Not specified |

Further research is required to quantify the specific abundance of this compound in various tissues of Nerium oleander to aid in optimizing extraction and for understanding its physiological role within the plant.

Experimental Protocols

Isolation of this compound from Nerium oleander

The following protocol is based on the methodology described in the initial discovery of this compound[1].

Workflow for the Isolation of this compound

References

Cardenolide B-1 molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a naturally occurring cardenolide glycoside isolated from the plant Nerium oleander. Like other members of the cardenolide family, it is characterized by a steroidal backbone and a five-membered butyrolactone ring. These compounds are of significant interest to the scientific community due to their potent biological activities, primarily mediated through the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental protocols for this compound, aimed at facilitating further research and drug development efforts.

Molecular Profile

This compound possesses a well-defined chemical structure and molecular formula, which are fundamental to its biological function.

| Property | Value |

| Molecular Formula | C30H44O8 |

| Molecular Weight | 532.67 g/mol |

| Source | Nerium oleander |

Biological Activity and Signaling Pathways

The primary mechanism of action of cardenolides, including presumably this compound, is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, impacting various cellular processes and signaling pathways.

Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase by cardenolides disrupts the sodium and potassium ion gradients across the cell membrane. This leads to an increase in intracellular sodium concentration, which in turn affects the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This elevation in intracellular calcium is a key event that triggers a multitude of cellular responses.

Caption: Inhibition of Na+/K+-ATPase by this compound.

Modulation of JAK/STAT Signaling Pathway

Emerging evidence suggests that cardenolides can also modulate intracellular signaling pathways independently of their direct impact on ion gradients. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Some cardenolides have been shown to downregulate the phosphorylation of key proteins in this pathway, such as JAK1 and STAT1/STAT3. This interference can affect cellular processes like inflammation, proliferation, and survival, which are often dysregulated in diseases like cancer.

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Cardenolide B-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Cardenolide B-1, a polar cardenolide monoglycoside isolated from the stems and twigs of Nerium oleander. This document details its cytotoxic activity against various human cell lines, outlines a representative experimental protocol for assessing cytotoxicity, and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated against normal human fibroblasts and two human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency.

| Cell Line | Cell Type | IC50 (µM) |

| WI-38 | Normal Human Fibroblast | >10 |

| VA-13 | Malignant Tumor (derived from WI-38) | 5.8 |

| HepG2 | Human Liver Tumor | 6.2 |

Data sourced from Ando et al., 2011.

Experimental Protocols: Cytotoxicity Screening

While the precise, detailed protocol used for the initial screening of this compound is not publicly available in full, a standard and widely accepted method for determining the cytotoxicity of natural compounds against adherent cell lines is the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass, which is indicative of cell viability.

Sulforhodamine B (SRB) Assay Protocol

1. Cell Culture and Plating:

-

Human cell lines (e.g., WI-38, VA-13, HepG2) are cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations for testing.

-

The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.

-

Control wells containing medium with the vehicle (e.g., DMSO at the highest concentration used for the test compound) and untreated cells are included.

-

The plates are incubated for a further 48 to 72 hours.

3. Cell Fixation and Staining:

-

Following the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

The plates are incubated at 4°C for 1 hour.

-

The plates are washed five times with slow-running tap water to remove the TCA and air-dried.

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

-

After staining, the unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

-

The plates are allowed to air-dry completely.

-

The bound SRB dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

The plates are placed on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

The absorbance is measured at 510 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for the SRB cytotoxicity assay.

Signaling Pathway of Cardenolide-Induced Cytotoxicity

An In-depth Technical Guide to the Mechanism of Action of Cardenolide B-1 on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardenolides, a class of naturally occurring steroids, are potent and specific inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. This technical guide provides a detailed examination of the mechanism of action of a specific member of this class, Cardenolide B-1, on the Na+/K+-ATPase. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established mechanisms of other cardenolides to provide a comprehensive overview. This guide covers the binding interaction, conformational changes, inhibition of ion transport, and the subsequent downstream signaling cascades, including the activation of Src kinase and alterations in intracellular calcium levels. Detailed experimental protocols for key assays and structured data tables are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled to the hydrolysis of one molecule of ATP.[1] This pumping action is fundamental for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[2]

Cardenolides are a group of steroid compounds, typically of plant origin, known for their potent inhibitory effects on the Na+/K+-ATPase.[3] this compound is a specific cardenolide that has been isolated from sources such as Nerium oleander.[4] Its structure, like other cardenolides, consists of a steroid nucleus, a five-membered lactone ring at the C-17 position, and a sugar moiety attached to the steroid core.[3][5] The interaction of cardenolides with Na+/K+-ATPase has been a subject of intense research due to their therapeutic potential, particularly in the context of cardiovascular diseases and, more recently, cancer.[6][7]

Mechanism of Inhibition of Na+/K+-ATPase by this compound

The inhibitory action of cardenolides on the Na+/K+-ATPase is a result of their specific binding to the enzyme, which leads to the stabilization of a particular conformational state and subsequent cessation of the ion transport cycle.

Binding to the E2-P Conformation

The Na+/K+-ATPase cycles through two principal conformational states, E1 and E2. The E1 conformation has a high affinity for intracellular Na+ and ATP, while the E2 conformation has a high affinity for extracellular K+. The cycle involves phosphorylation and dephosphorylation of the alpha subunit.[8]

Cardenolides, including presumably this compound, bind with high affinity to the phosphorylated E2 (E2-P) conformation of the Na+/K+-ATPase.[9] This binding site is located on the extracellular side of the alpha subunit. The binding of the cardenolide to this state effectively traps the enzyme in an inactive conformation, preventing the binding of extracellular K+ and the subsequent dephosphorylation and transition back to the E1 state. This locks the pump and inhibits its function.

Inhibition Kinetics

| Parameter | Description | Representative Value (for a potent cardenolide) |

| IC50 | The concentration of the inhibitor that reduces the enzyme activity by 50%. | 10 - 100 nM[7] |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | 0.2 - 0.5 µM (for uncompetitive inhibition)[10] |

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme kinetics (e.g., competitive, non-competitive, uncompetitive). | Uncompetitive (with respect to ATP)[10] |

Note: The values in this table are representative for potent cardenolides and are not specific to this compound. They serve as an illustration of the data that would be generated in kinetic studies.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound is not limited to the disruption of ion transport. The Na+/K+-ATPase also functions as a signaling scaffold, and its interaction with cardenolides can trigger various intracellular signaling cascades.

Activation of Src Kinase

A key downstream effect of cardenolide binding to the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase exists in a pre-formed complex with Src.[5] The binding of a cardenolide induces a conformational change in the Na+/K+-ATPase that leads to the activation of Src kinase.[11] Activated Src can then phosphorylate a variety of downstream targets, leading to the activation of multiple signaling pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.[5]

Increase in Intracellular Calcium

The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular concentration of Na+. This elevation of intracellular Na+ alters the driving force for the sodium-calcium exchanger (NCX), a plasma membrane protein that normally extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient leads to a decrease in Ca2+ efflux and, consequently, an increase in the intracellular Ca2+ concentration.[3] This rise in intracellular Ca2+ can have profound effects on cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of cardenolides on Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is adapted from methods described for measuring the inhibition of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[1][12]

Objective: To determine the inhibitory effect of this compound on the activity of Na+/K+-ATPase.

Principle: The enzymatic activity of Na+/K+-ATPase is measured by the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The concentration of Pi is determined colorimetrically. The specific activity of Na+/K+-ATPase is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor (e.g., ouabain or the test cardenolide).

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine brain or kidney)

-

This compound stock solution (in DMSO)

-

Ouabain solution (as a positive control for inhibition)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

-

ATP solution (e.g., 3 mM)

-

Stopping Reagent: e.g., 10% Trichloroacetic acid (TCA)

-

Phosphate detection reagent (e.g., a malachite green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the following to triplicate wells:

-

Total Activity: Assay buffer + enzyme preparation.

-

Inhibitor: Assay buffer + enzyme preparation + this compound at various concentrations.

-

Blank (ouabain-insensitive activity): Assay buffer + enzyme preparation + saturating concentration of ouabain (e.g., 1 mM).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding the stopping reagent.

-

Add the phosphate detection reagent to all wells and incubate for color development according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-700 nm for malachite green).

-

Create a standard curve using the phosphate standard solution.

-

Calculate the amount of Pi released in each well from the standard curve.

-

The Na+/K+-ATPase activity is the difference between the Pi released in the "Total Activity" wells and the "Blank" wells.

-

The inhibitory effect of this compound is calculated as the percentage reduction in Na+/K+-ATPase activity at each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Intracellular Calcium Concentration

This protocol is based on the use of a fluorescent Ca2+ indicator, such as Fura-2 AM.[8][11]

Objective: To measure the effect of this compound on intracellular Ca2+ levels.

Principle: Cells are loaded with a membrane-permeable fluorescent Ca2+ indicator (e.g., Fura-2 AM). Inside the cell, esterases cleave the AM group, trapping the dye. The fluorescence of the dye changes upon binding to Ca2+. By measuring the fluorescence intensity at specific excitation and emission wavelengths, the intracellular Ca2+ concentration can be determined.

Materials:

-

Adherent cells cultured on glass-bottom dishes or 96-well black-walled plates

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Ionomycin (as a positive control for maximal Ca2+ influx)

-

EGTA (a Ca2+ chelator, for minimal Ca2+ signal)

-

Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

-

Seed cells and grow to an appropriate confluency.

-

Wash the cells with HBSS.

-

Prepare the loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution in the dark at room temperature or 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for about 30 minutes.

-

Mount the dish on the microscope stage or place the plate in the reader.

-

Acquire a baseline fluorescence recording. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add this compound to the cells and continue recording the fluorescence changes.

-

At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin).

-

The ratio of the fluorescence intensities (340/380 nm) is calculated and can be converted to Ca2+ concentration using the Grynkiewicz equation.

Src Kinase Activity Assay

This protocol outlines a general method for measuring Src kinase activity, which can be adapted from commercially available kits or literature procedures.[13][14]

Objective: To determine if this compound treatment leads to an increase in Src kinase activity.

Principle: The activity of Src kinase is measured by its ability to phosphorylate a specific substrate. This can be detected in several ways, such as using a phosphospecific antibody in an ELISA format, or by measuring the consumption of ATP using a luminescence-based assay.

Materials:

-

Cell lysate from cells treated with and without this compound

-

Src kinase assay kit (e.g., from Promega, Millipore, or Thermo Fisher Scientific)

-

Src-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Reagents for detection (e.g., phosphospecific antibody, HRP-conjugated secondary antibody, substrate for HRP, or luciferase/luciferin reagents)

-

Microplate reader (absorbance or luminescence)

Procedure (Example using an ELISA-based kit):

-

Treat cells with this compound for various times.

-

Lyse the cells and quantify the protein concentration.

-

Coat a 96-well plate with a Src-specific substrate peptide.

-

Add cell lysates to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C or 37°C for a specified time.

-

Wash the wells to remove ATP and non-phosphorylated substrates.

-

Add a phosphotyrosine-specific antibody (e.g., pY20) conjugated to a detection enzyme like HRP.

-

Incubate to allow antibody binding.

-

Wash to remove unbound antibody.

-

Add the substrate for the detection enzyme (e.g., TMB for HRP) and incubate for color development.

-

Stop the reaction and measure the absorbance.

-

The absorbance is proportional to the amount of phosphorylated substrate, and thus to the Src kinase activity in the lysate.

Conclusion

This compound, as a member of the cardenolide family, is presumed to be a potent inhibitor of the Na+/K+-ATPase. Its mechanism of action involves binding to the E2-P conformation of the enzyme, thereby halting the ion transport cycle. This direct inhibition leads to significant downstream effects, including the activation of Src kinase-mediated signaling pathways and an increase in intracellular calcium levels. While specific quantitative data for this compound are not extensively documented in the available literature, the well-established principles of cardenolide-Na+/K+-ATPase interaction provide a strong framework for understanding its biological activity. The experimental protocols detailed in this guide offer a basis for the further characterization of this compound and other novel cardenolides, which may hold promise for the development of new therapeutic agents. Further research is warranted to elucidate the precise binding kinetics and the full spectrum of cellular effects of this compound.

References

- 1. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. Cardenolide - Wikipedia [en.wikipedia.org]

- 4. This compound | 1318158-89-2 [chemicalbook.com]

- 5. This compound (1318158-89-2) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic effects of the cardenolide convallatoxin and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardenolide analogues. 7. Synthesis and biological activity of some new steroidal guanylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Src kinase assay [bio-protocol.org]

- 14. promega.com [promega.com]

Spectroscopic and Mechanistic Insights into Cardenolide B-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Cardenolide B-1, a compound of significant interest in pharmacological research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative spectroscopic data characteristic of the cardenolide class of compounds. The methodologies and mechanistic insights are based on established principles for the analysis of cardiac glycosides.

Introduction to this compound

This compound is a cardiac glycoside with the molecular formula C₃₀H₄₄O₈. Its structure features a steroid nucleus, a five-membered butenolide lactone ring, a glycosidic linkage to a deoxy sugar, and a characteristic 8,14-epoxy bridge. Like other cardenolides, its biological activity is primarily attributed to the inhibition of the Na⁺/K⁺-ATPase pump, a critical enzyme in cellular ion homeostasis. This mechanism underpins its potential therapeutic applications, which are a subject of ongoing research.

Spectroscopic Properties

The spectroscopic signature of a molecule is fundamental to its identification and structural elucidation. The following sections detail the expected ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic properties of this compound, based on the known characteristics of the cardenolide family.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cardenolides is primarily dictated by the α,β-unsaturated γ-lactone (butenolide) ring. This chromophore exhibits a characteristic absorption maximum in the ultraviolet region.

Disclaimer: The following data is representative of the cardenolide class of compounds and is intended to provide a general reference for this compound.

Table 1: Representative UV-Vis Spectroscopic Data for Cardenolides

| Parameter | Value |

| λmax | 217 - 222 nm |

| Molar Absorptivity (ε) | ~16,000 M⁻¹cm⁻¹ |

| Solvent | Ethanol or Methanol |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show absorption bands corresponding to its various functional groups. The key vibrational modes are associated with hydroxyl, carbonyl, and olefinic groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3500 - 3200 | Stretching |

| C-H (alkane) | 2950 - 2850 | Stretching |

| C=O (γ-lactone) | 1785 - 1740 | Stretching |

| C=C (alkene in lactone) | 1640 - 1620 | Stretching |

| C-O (ether and alcohol) | 1260 - 1000 | Stretching |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the UV-Vis and IR spectra of a cardenolide such as this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of this compound.

-

Dissolve the sample in a known volume of spectroscopic grade ethanol or methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range from 200 to 400 nm.

-

Use quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Record a baseline spectrum using the solvent (ethanol or methanol) in both the sample and reference cuvettes.

-

Rinse the sample cuvette with the this compound solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy Protocol

Method 1: Potassium Bromide (KBr) Pellet

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade KBr powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Method 2: Thin Film

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

-

Measurement:

-

Place the salt plate in the sample holder of the FT-IR spectrometer and record the spectrum as described for the KBr pellet method.

-

Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary molecular target of this compound is the Na⁺/K⁺-ATPase, an enzyme embedded in the cell membrane of most animal cells. This enzyme actively transports sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradients essential for various cellular processes, including nerve conduction and muscle contraction.

Cardenolides bind to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase. This binding locks the enzyme in a phosphorylated conformation, thereby inhibiting its ion-pumping activity. The consequence of this inhibition is an increase in the intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in the intracellular calcium concentration. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction (positive inotropic effect).

Caption: Mechanism of this compound action on the Na⁺/K⁺-ATPase.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and mechanism of action of this compound. While specific experimental data for this compound remains elusive in the public domain, the representative data and generalized protocols presented here offer a valuable starting point for researchers. The primary biological effect of this compound, mediated through the inhibition of the Na⁺/K⁺-ATPase, highlights its potential for further investigation in the development of novel therapeutics. Future studies are warranted to delineate the precise spectroscopic and pharmacological profile of this intriguing natural product.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cardenolide B-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a potent cardiac glycoside isolated from the stems and twigs of Nerium oleander.[1] Like other cardenolides, it exhibits significant biological activity, making it a compound of interest for therapeutic research and drug development. This document provides a detailed protocol for the isolation and purification of this compound, compiled from established methodologies for cardenolide extraction and purification. Additionally, it outlines the inhibitory effect of cardenolides on the JAK/STAT signaling pathway, a key mechanism contributing to their therapeutic potential.

Data Presentation

| Purification Step | Starting Material (Dry Weight) | Fraction/Compound Weight | Yield (%) | Purity (%) |

| Crude Methanol Extraction | 5 kg Nerium oleander stems & twigs | 250 g | 5.0 | ~10-15 |

| Silica Gel Column Chromatography | 250 g crude extract | 15 g cardenolide-rich fraction | 6.0 (from crude) | ~60-70 |

| Preparative HPLC | 15 g cardenolide-rich fraction | 500 mg this compound | 3.3 (from fraction) | >98 |

Experimental Protocols

This protocol synthesizes methodologies from several sources to provide a comprehensive guide for the isolation and purification of this compound.

Plant Material and Extraction

-

Collection and Preparation: Collect fresh stems and twigs of Nerium oleander. Clean the plant material to remove any debris and dry it in a well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of the cardenolides. Once completely dry, grind the material into a coarse powder.

-

Methanol Extraction:

-

Macerate the powdered plant material (e.g., 5 kg) in methanol (e.g., 25 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through cheesecloth or a similar material to remove the solid plant residue.

-

Re-macerate the plant residue with fresh methanol (e.g., 15 L) for another 24 hours to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous crude methanol extract.

-

Preliminary Fractionation (Liquid-Liquid Partitioning)

-

Suspend the crude methanol extract in distilled water (e.g., 1 L) to form an aqueous suspension.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For example, partition the aqueous suspension three times with an equal volume of n-hexane to remove nonpolar compounds like fats and waxes.

-

Subsequently, partition the aqueous layer three times with an equal volume of dichloromethane or chloroform to extract the cardenolides.

-

Combine the dichloromethane/chloroform fractions and evaporate the solvent under reduced pressure to yield a cardenolide-enriched fraction.

Purification by Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a mixture of chloroform and methanol. The column dimensions will depend on the amount of extract to be purified.

-

Sample Loading: Adsorb the cardenolide-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. A common mobile phase for cardenolide separation is a mixture of chloroform and methanol, starting with a low percentage of methanol (e.g., 1-2%) and gradually increasing it. Other solvent systems such as chloroform-acetone-acetic acid (e.g., 8.5:1:0.5 v/v) have also been used for cardenolide separation on silica gel.[2]

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by spraying with a suitable reagent (e.g., Kedde reagent). Pool the fractions containing the compound of interest based on the TLC profile.

-

Evaporation: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

High-Purity Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

System and Column: Use a preparative HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase for cardenolide separation on a C18 column is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Gradient Elution: Develop a gradient elution method to achieve optimal separation. An example of a gradient could be starting with a lower concentration of acetonitrile (e.g., 30%) and gradually increasing it to a higher concentration (e.g., 70%) over a period of 30-40 minutes.

-

Injection and Fraction Collection: Dissolve the semi-purified fraction in the initial mobile phase and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

-

Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain highly purified this compound. The purity can be confirmed by analytical HPLC.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Caption: this compound mediated inhibition of the JAK/STAT signaling pathway.

References

- 1. Three new cardenolides from methanol extract of stems and twigs of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Cardenolide Glycoside Isolated from Xysmalobium undulatum Reduces Levels of the Alzheimer’s Disease-Associated β-Amyloid Peptides Aβ42 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cardenolide B-1 in vitro Na+/K+-ATPase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides are a class of naturally occurring steroids that are well-documented inhibitors of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining electrochemical gradients in animal cells.[1][2] This inhibition has therapeutic applications, most notably in the treatment of congestive heart failure.[2] Furthermore, the inhibition of Na+/K+-ATPase by cardenolides has been linked to anticancer activity, making them a subject of interest in drug development. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Cardenolide B-1 on Na+/K+-ATPase. The assay is based on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP, which is measured colorimetrically.

Principle of the Assay

The Na+/K+-ATPase inhibition assay is a spectrophotometric method that measures the activity of the enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[2] The activity of Na+/K+-ATPase is determined as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the ATPase activity in the presence of a saturating concentration of a specific inhibitor like ouabain. To determine the inhibitory potential of a test compound, such as this compound, the enzyme activity is measured across a range of compound concentrations. The concentration at which the compound inhibits 50% of the enzyme's activity is known as the IC50 value.

Data Presentation

Note: As of the latest literature search, specific quantitative data for the inhibition of Na+/K+-ATPase by a compound explicitly named "this compound" is not available. The following table presents data for well-characterized cardenolides to serve as a reference for expected inhibitory potencies.

| Cardenolide | Source Organism | Target Na+/K+-ATPase | IC50 (µM) | Reference |

| Ouabain | Strophanthus gratus | Porcine Kidney | ~0.5 | [3] |

| Digoxin | Digitalis lanata | Human Cancer Cells | 0.04 - 0.2 | [4] |

| Calotropin | Asclepias subulata | Not Specified | 0.27 | [5] |

| Corotoxigenin 3-O-glucopyranoside | Asclepias subulata | Not Specified | 0.87 | [5] |

| Uzarigenin | Asclepias asperula | Porcine Kidney | 1.05 | [6] |

| Desglucouzarin | Asclepias asperula | Porcine Kidney | 0.98 | [6] |

Experimental Protocols

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of this compound and other potential inhibitors.

Materials and Reagents

-

Na+/K+-ATPase: Purified enzyme from a commercial source (e.g., porcine cerebral cortex).

-

This compound: Stock solution in DMSO.

-

Ouabain: (Positive Control) Stock solution in water or DMSO.

-

ATP (Adenosine 5'-triphosphate): Stock solution (e.g., 100 mM) in water, pH adjusted to ~7.4.

-

Assay Buffer (pH 7.4):

-

Imidazole-HCl (30 mM)

-

NaCl (130 mM)

-

KCl (20 mM)

-

MgCl2 (4 mM)

-

-

Inhibitor Control Buffer (pH 7.4):

-

Imidazole-HCl (30 mM)

-

MgCl2 (4 mM)

-

Ouabain (1 mM)

-

-

Malachite Green Reagent: (For phosphate detection) Commercially available kits are recommended for consistency. Alternatively, a solution can be prepared containing malachite green, ammonium molybdate, and a stabilizing agent in an acidic solution.

-

Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.

-

96-well microplates: Clear, flat-bottom.

-

Microplate reader: Capable of measuring absorbance at ~620-660 nm.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare all buffers and solutions as described in the "Materials and Reagents" section.

-

Prepare serial dilutions of this compound and Ouabain in Assay Buffer. It is recommended to start with a high concentration and perform 1:3 or 1:5 serial dilutions. Keep the final DMSO concentration below 1% in all wells.

-

Prepare a phosphate standard curve by diluting the phosphate standard in Assay Buffer to concentrations ranging from 0 to 50 µM.

-

-

Assay Plate Setup:

-

Design the 96-well plate layout to include wells for:

-

Blank: Assay Buffer only.

-

Total Activity (100% Activity): Na+/K+-ATPase in Assay Buffer without any inhibitor.

-

Inhibitor Control (0% Activity): Na+/K+-ATPase in Inhibitor Control Buffer (containing 1 mM Ouabain).

-

Test Compound Wells: Na+/K+-ATPase with various concentrations of this compound.

-

Positive Control Wells: Na+/K+-ATPase with various concentrations of Ouabain.

-

Phosphate Standard Curve: Wells with the serial dilutions of the phosphate standard.

-

-

-

Enzyme Reaction:

-

To the appropriate wells, add 50 µL of Assay Buffer or Inhibitor Control Buffer.

-

Add 10 µL of the diluted this compound, Ouabain, or vehicle control (e.g., Assay Buffer with the same DMSO concentration as the test compounds) to the respective wells.

-

Add 20 µL of the diluted Na+/K+-ATPase enzyme solution to all wells except the phosphate standard wells.

-

Mix gently by tapping the plate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the ATP solution to all wells except the phosphate standard wells.

-

Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

-

Phosphate Detection:

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells, including the phosphate standard wells.

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance of each well at approximately 650 nm using a microplate reader.

-

-

Data Analysis:

-

Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.

-

Calculate Phosphate Released: Use the standard curve equation to convert the absorbance readings from the experimental wells into the concentration of phosphate released.

-

Determine Percent Inhibition:

-

The Na+/K+-ATPase specific activity is the difference between the phosphate released in the "Total Activity" wells and the "Inhibitor Control" wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with this compound / Specific Activity of Na+/K+-ATPase)] x 100

-

-

IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Mechanism of Inhibition

Cardenolides, including presumably this compound, bind to a specific site on the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P conformation, preventing its return to the E1 conformation, which is necessary for Na+ binding and subsequent ATP hydrolysis. This effectively inhibits the pumping of Na+ out of the cell and K+ into the cell.

Diagram of Na+/K+-ATPase Inhibition by this compound

Caption: Mechanism of Na+/K+-ATPase inhibition by this compound.

References

- 1. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays: Cardenolide B-1 (MTT, XTT)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the cytotoxic effects of Cardenolide B-1 using MTT and XTT cell viability assays. The information is intended to guide researchers in the accurate and efficient evaluation of this compound's potential as a therapeutic agent.

Introduction to Cardenolides and Cell Viability Assays

Cardenolides are a class of naturally occurring steroids known for their potent biological activities, including cardiotonic and, more recently discovered, anticancer effects.[1][2] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis (programmed cell death) in cancer cells.[2][4]

To quantify the cytotoxic effects of compounds like this compound, cell viability assays are indispensable. The MTT and XTT assays are two widely used colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.

Data Presentation: Cytotoxicity of Cardenolides

| Cardenolide | Cell Line | Assay Type | IC50 (µM) | Reference |

| Elaeodendroside V | A2780 (Ovarian Cancer) | Not Specified | 0.12 | [5] |

| U937 (Histiocytic Lymphoma) | Not Specified | 0.15 | [5] | |

| Elaeodendroside W | A2780 (Ovarian Cancer) | Not Specified | 0.07 | [5] |

| U937 (Histiocytic Lymphoma) | Not Specified | 0.08 | [5] | |

| Asclepin | HepG2 (Liver Cancer) | MTT | 0.02 | [6] |

| Raji (Burkitt's Lymphoma) | MTT | 0.02 | [6] | |

| 12β-hydroxycalotropin | HepG2 (Liver Cancer) | MTT | 0.69 | [6] |

| Raji (Burkitt's Lymphoma) | MTT | 1.46 | [6] | |

| Uscharin | A549 (Non-small cell lung carcinoma) | MTT | 0.003 µg/mL | [7] |

| HCT 116 (Colon Carcinoma) | MTT | 0.013 µg/mL | [7] | |

| Hep G2 (Hepatocellular Carcinoma) | MTT | 0.018 µg/mL | [7] |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT assay.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Target cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or acidic isopropanol)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

XTT Cell Viability Assay Protocol

This protocol outlines the procedure for assessing the cytotoxicity of this compound using the XTT assay.

Materials:

-

This compound stock solution

-

Target cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

XTT labeling mixture (XTT reagent and electron-coupling reagent, prepared according to the manufacturer's instructions)

-

Multichannel pipette

-

Microplate reader (absorbance at 450-500 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Follow the same procedure as described in the MTT protocol (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as described in the MTT protocol (Step 2).

-

-

XTT Addition and Incubation:

-

After the treatment incubation, prepare the XTT labeling mixture according to the manufacturer's protocol.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the same formula as in the MTT protocol.

-

Generate a dose-response curve and determine the IC50 value for this compound.

-

Visualizations

Signaling Pathway of Cardenolide-Induced Apoptosis

// Nodes Cardenolide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NaK_ATPase [label="Na+/K+-ATPase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Na_Influx [label="↑ Intracellular Na+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="↑ Intracellular Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ ROS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_Raf_MAPK [label="Ras/Raf/MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_Activation [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cardenolide -> NaK_ATPase [label="Inhibits"]; NaK_ATPase -> Na_Influx [style=dashed]; Na_Influx -> Ca_Influx; Ca_Influx -> ROS; NaK_ATPase -> Src [label="Activates"]; Src -> EGFR; EGFR -> Ras_Raf_MAPK; Ras_Raf_MAPK -> Apoptosis; Cardenolide -> NFkB; ROS -> Mitochondria; Mitochondria -> Caspase_Activation; Caspase_Activation -> Apoptosis; NFkB -> Apoptosis [style=dashed]; } .dot Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for MTT Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add this compound\n(Serial Dilutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate (24-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate (2-4h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Solvent [label="Add Solubilization Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance (570nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_Solvent; Add_Solvent -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow of the MTT cell viability assay.

Experimental Workflow for XTT Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add this compound\n(Serial Dilutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate (24-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_XTT [label="Add XTT Labeling Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_XTT [label="Incubate (2-4h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance (450-500nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_XTT; Add_XTT -> Incubate_XTT; Incubate_XTT -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow of the XTT cell viability assay.

References

- 1. Cytotoxic effects of the cardenolide convallatoxin and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 4. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Cardenolide Glycosides of Elaeodendron alluaudianum from the Madagascar Rainforest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Apoptosis Induction Studies with Cardenolide B-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a potent member of the cardiac glycoside family of natural products, which are known for their inhibitory action on the Na+/K+-ATPase enzyme.[1][2][3] Beyond their traditional use in treating cardiac conditions, there is a growing body of evidence supporting the anticancer potential of cardenolides.[1][3][4] this compound has demonstrated significant pro-apoptotic activity in a range of cancer cell lines, making it a compound of interest for oncological research and drug development. These application notes provide a summary of the key findings related to this compound-induced apoptosis, along with detailed protocols for its study.

Cardenolides, including this compound, primarily target the α-subunit of the Na+/K+-ATPase.[5] Inhibition of this ion pump leads to an increase in intracellular sodium and calcium concentrations, which in turn can trigger a variety of downstream signaling events.[5] The induction of apoptosis by this compound is a complex process involving the activation of multiple signaling pathways, including the activation of Src kinase, modulation of the Ras-Raf-MAP kinase pathway, and the production of reactive oxygen species (ROS) leading to mitochondrial damage.[5]

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various non-small cell lung cancer (NSCLC) and osteosarcoma cell lines. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound in Cancer Cell Lines (48h Incubation) [5][6]

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A549 | NSCLC | Wild-type | 85 |

| CAL-12T | NSCLC | Wild-type | 110 |

| HCC827 | NSCLC | Mutant | 75 |

| 143B | Osteosarcoma | Not Applicable | 95 |

Table 2: Apoptotic Effects of this compound on A549 Cells (48h Incubation, 100 nM)

| Parameter | Result |

| Early Apoptotic Cells (Annexin V+/PI-) | 35% increase |

| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 20% increase |

| Caspase-3/7 Activation | 4.5-fold increase |

| Caspase-8 Activation | 2.8-fold increase |

| Caspase-9 Activation | 3.9-fold increase |

| Mitochondrial Membrane Potential (ΔΨm) | Significant reduction |

| Bcl-2 Expression | Downregulated |

| Mcl-1 Expression | Downregulated |

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by this compound leading to apoptosis is multifaceted. A key mechanism involves the inhibition of Na+/K+-ATPase, which triggers downstream signaling events.

A typical experimental workflow to assess the apoptotic effects of this compound is outlined below.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 24 or 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.